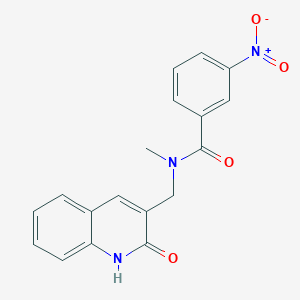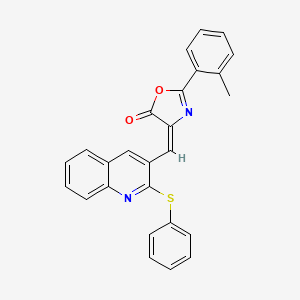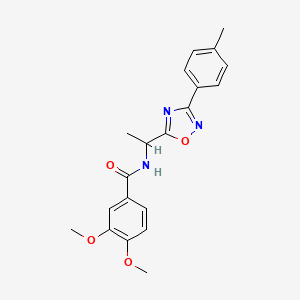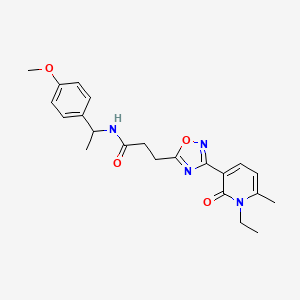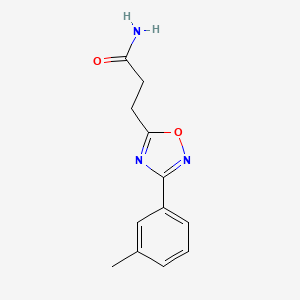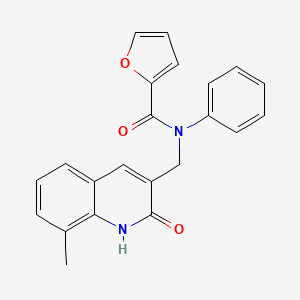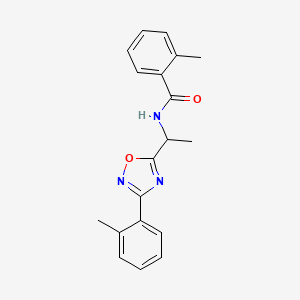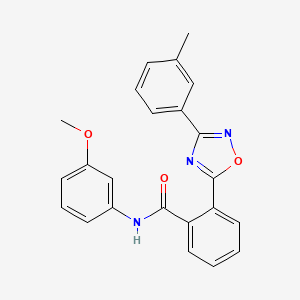
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as MTOB, is a small molecule inhibitor that has been widely used in scientific research. MTOB has shown promising results in various studies, particularly in cancer research.
Wirkmechanismus
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide exerts its biological effects by inhibiting the activity of the mitochondrial respiratory chain complex III. This leads to the accumulation of reactive oxygen species (ROS) and the activation of the caspase pathway, resulting in apoptosis. N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide also inhibits the production of pro-inflammatory cytokines by modulating the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the proliferation and induces apoptosis. In neurons, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide protects against oxidative stress and reduces neuroinflammation. In the immune system, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its specificity towards the mitochondrial respiratory chain complex III, which makes it a valuable tool for studying the role of mitochondria in various biological processes. N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide also has good solubility in aqueous solutions, which makes it easy to use in in vitro experiments. However, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has some limitations, including its low bioavailability and poor membrane permeability, which may limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to investigate the potential of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide analogs that can overcome the limitations of the current compound. Additionally, the role of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in modulating the immune response needs to be further explored to identify its potential as an immunomodulatory agent.
Conclusion
In conclusion, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a small molecule inhibitor that has shown promising results in various scientific research fields, particularly in cancer research. N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide exerts its biological effects by inhibiting the activity of the mitochondrial respiratory chain complex III and modulating the immune response. Although N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has some limitations, it is a valuable tool for studying the role of mitochondria in various biological processes. Further research is needed to fully explore the potential of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a therapeutic agent and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction between 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid and 3-methoxyaniline in the presence of phosphorus oxychloride. The final product is then purified using column chromatography. The yield of the synthesis process is around 50%, and the purity of the final product is above 95%.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the proliferation of cancer cells by targeting the mitochondrial respiratory chain complex III. N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurobiology, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In immunology, N-(3-methoxyphenyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-7-5-8-16(13-15)21-25-23(29-26-21)20-12-4-3-11-19(20)22(27)24-17-9-6-10-18(14-17)28-2/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZMFAYTPCBBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)
